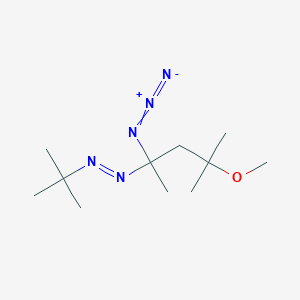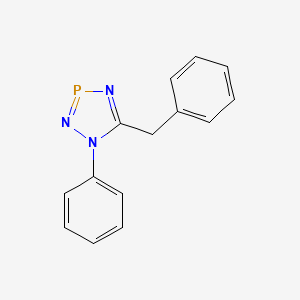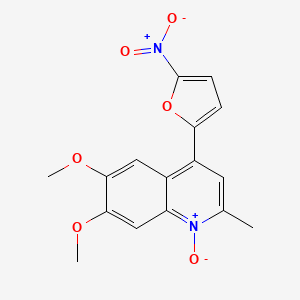
1H-Perimidine, 1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Perimidine, 1-phenyl- is a nitrogen-containing heterocyclic compound that belongs to the class of perimidines. Perimidines are versatile scaffolds with a wide range of applications in life sciences, medical sciences, and industrial chemistry . The unique electronic properties of perimidines, including the presence of both π-excessive and π-deficient arrangements, make them fascinating subjects for research and development .
Preparation Methods
The synthesis of 1H-Perimidine, 1-phenyl- typically involves the cyclocondensation reaction of 1,8-diaminonaphthalene with carboxylic acids under microwave irradiation . This method is widely used due to its efficiency and the ability to produce high yields. Other methods include the use of heterocyclic ketene aminals and dialkylacetylenedicarboxylates in the presence of ethyl acetate and DMAP under reflux conditions . Industrial production methods often employ green chemistry approaches, such as solvent-free synthesis and the use of ionic liquids, to minimize environmental impact .
Chemical Reactions Analysis
1H-Perimidine, 1-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form perimidine-2-thiol derivatives.
Reduction: Reduction reactions can yield dihydroperimidine derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and nitro-substituted acetophenones for substitution . Major products formed from these reactions include perimidine-2-thiol derivatives, dihydroperimidine derivatives, and nitro-substituted perimidine derivatives .
Scientific Research Applications
1H-Perimidine, 1-phenyl- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1H-Perimidine, 1-phenyl- involves its interaction with various molecular targets and pathways. The compound’s electronic properties allow it to interact with different proteins and form complexes with metals . These interactions can lead to the inhibition of specific enzymes or the modulation of signaling pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
1H-Perimidine, 1-phenyl- can be compared with other similar compounds, such as:
1H-Perimidine-2-thiol: Similar in structure but contains a thiol group, which imparts different chemical reactivity and biological activity.
2-Methyl-2-phenyl-2,3-dihydro-1H-perimidine: A dihydro derivative with different electronic properties and reactivity.
1H-Perimidine-6,7-diamine: Contains additional amino groups, which can lead to different chemical and biological properties.
The uniqueness of 1H-Perimidine, 1-phenyl- lies in its specific electronic properties and the ability to form stable complexes with metals, making it a valuable compound for various applications .
Properties
CAS No. |
62206-31-9 |
|---|---|
Molecular Formula |
C17H12N2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
1-phenylperimidine |
InChI |
InChI=1S/C17H12N2/c1-2-8-14(9-3-1)19-12-18-15-10-4-6-13-7-5-11-16(19)17(13)15/h1-12H |
InChI Key |
RJYYWWWBJHKCJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC3=CC=CC4=C3C2=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[2-(Diethylamino)ethoxy]-9H-carbazol-2-OL](/img/structure/B14545014.png)

![5-Bromo-2-methyl-3H-naphtho[1,2-d]imidazole](/img/structure/B14545037.png)
![3-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14545038.png)






![Dipropyl [2-(oxetan-2-yl)ethyl]phosphonate](/img/structure/B14545067.png)

![3,3,5-Trimethyl-2-[(propan-2-yl)oxy]-2,3-dihydro-1,2-oxaphosphole](/img/structure/B14545074.png)

